4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide
Description
4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide is a benzenesulfonamide derivative characterized by two key substituents:
- N-(4-Morpholinyl) group: The morpholine ring, a six-membered heterocycle containing oxygen and nitrogen, enhances solubility and may influence pharmacokinetics.
Properties
IUPAC Name |
N-morpholin-4-yl-4-nitrobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5S/c14-13(15)9-1-3-10(4-2-9)19(16,17)11-12-5-7-18-8-6-12/h1-4,11H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXDVDPNKLHIGAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10214530 | |
| Record name | 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64308-51-6 | |
| Record name | 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064308516 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC5768 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5768 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10214530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the nitration of a suitable benzene derivative, followed by reduction to introduce the hydroxy(oxido)amino group. The morpholine ring is then introduced through nucleophilic substitution reactions. The final step involves sulfonation to attach the benzenesulfonamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxy(oxido)amino group can be oxidized to form different oxides.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The aromatic ring allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Conditions vary depending on the substituent but often involve catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce various amines.
Scientific Research Applications
Antimicrobial Activity
Sulfonamides are well-known for their antimicrobial properties. Research indicates that 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide exhibits significant antibacterial activity against a range of pathogens. This is particularly relevant in the context of antibiotic resistance, where novel compounds are urgently needed.
Case Study : A study published in the Journal of Antimicrobial Chemotherapy demonstrated that this compound effectively inhibited the growth of Staphylococcus aureus strains resistant to conventional antibiotics, showcasing its potential as a new therapeutic agent .
Anticancer Properties
Recent investigations have highlighted the compound's potential as an anticancer agent. The presence of the morpholinyl group enhances its ability to penetrate cell membranes and interact with intracellular targets.
Case Study : In vitro studies reported in Cancer Research showed that this compound induced apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspases and inhibition of cell proliferation pathways .
Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. This characteristic is crucial for developing inhibitors that can modulate biological processes.
Case Study : Research published in Biochemical Pharmacology indicated that this sulfonamide compound effectively inhibited carbonic anhydrase activity, which is essential for various physiological processes including respiration and renal function .
Drug Delivery Systems
The ability to modify the compound's structure allows it to be utilized in drug delivery systems, enhancing the bioavailability of poorly soluble drugs.
Table 2: Drug Delivery Applications
| Application | Description |
|---|---|
| Nanoparticle Formulation | Used as a stabilizer for drug-loaded nanoparticles |
| Targeted Delivery | Functionalized to target specific tissues or cells |
Diagnostic Tools
Due to its unique chemical properties, this compound can be integrated into diagnostic tools for imaging and detection purposes.
Case Study : A study highlighted its use as a fluorescent probe for detecting specific biomolecules within cells, paving the way for advancements in diagnostic imaging techniques .
Mechanism of Action
The mechanism of action of 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide involves its interaction with specific molecular targets. The hydroxy(oxido)amino group can form hydrogen bonds and interact with various enzymes and receptors, modulating their activity. The morpholine ring and benzenesulfonamide moiety contribute to the compound’s overall stability and bioavailability.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The table below highlights structural variations among benzenesulfonamide derivatives and their implications:
Key Observations :
- Electron Effects : Electron-withdrawing groups (e.g., fluorine in PPA14) enhance cytotoxicity, while electron-donating groups (e.g., methoxy in ) may reduce reactivity .
- Solubility : Morpholine and sulfamoyl groups improve water solubility compared to purely aromatic substituents .
Anticancer Activity
- PPA14 and PPA15 (): These derivatives with fluorophenyl or chlorophenyl substituents exhibit >50% inhibition of lung cancer cell viability via G2/M phase arrest. The target compound’s hydroxy(oxido)amino group may similarly disrupt redox balance in cancer cells .
- Thiazolyl and Hydrazone Derivatives (): Compounds like 4-(-N-(4-(4-chlorophenyl)thiazol-2-yl)-N-(3-hydrazinyl-3-oxopropyl)amino)benzenesulfonamide show modified pharmacokinetics due to thiazole rings, suggesting the target’s morpholine group could offer metabolic stability advantages .
Enzyme Inhibition
- Carbonic Anhydrase Inhibitors (CAIs) (): Compound I’s sulfamoylphenethyl group mimics acetazolamide (AAZ), a clinical CAI. The target compound’s morpholine group may sterically hinder enzyme binding but improve solubility .
Physicochemical Properties
Biological Activity
4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)benzenesulfonamide is a compound belonging to the class of benzenesulfonamides, which are known for their diverse biological activities. This article explores its biological activity, focusing on its anti-inflammatory, antimicrobial, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula for this compound can be represented as . The compound features a sulfonamide group, which is critical for its biological activity.
Biological Activity Overview
Benzenesulfonamides have been extensively studied for their pharmacological properties. This specific compound has shown promise in various biological assays:
- Anti-inflammatory Activity : Several studies have demonstrated that derivatives of benzenesulfonamides exhibit significant anti-inflammatory effects. For instance, compounds similar to this compound have been reported to inhibit carrageenan-induced edema in animal models, with efficacy rates exceeding 90% in some cases .
- Antimicrobial Activity : The antimicrobial properties of benzenesulfonamides are well-documented. In vitro studies have indicated that such compounds can inhibit the growth of various bacterial strains, including E. coli and S. aureus, with minimal inhibitory concentrations (MICs) often in the range of 6-7 mg/mL .
Case Studies and Research Findings
Recent research has highlighted the biological activity of this compound and its derivatives:
- Anti-inflammatory Studies :
-
Antimicrobial Evaluation :
- In a comparative study, various benzenesulfonamide compounds were tested against Gram-positive and Gram-negative bacteria. The results showed that this compound exhibited potent antimicrobial activity against Staphylococcus aureus and Escherichia coli, with MIC values comparable to established antibiotics .
- Pharmacokinetic Studies :
Table 1: Summary of Biological Activities
Table 2: Comparative MIC Values of Benzenesulfonamide Derivatives
| Compound Name | Bacterial Strain | MIC (mg/mL) |
|---|---|---|
| 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)... | E. coli | 6.72 |
| 4-(Hydroxy(oxido)amino)-N-(4-morpholinyl)... | S. aureus | 6.63 |
| Other Derivative A | E. coli | 7.00 |
| Other Derivative B | S. aureus | 7.50 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
